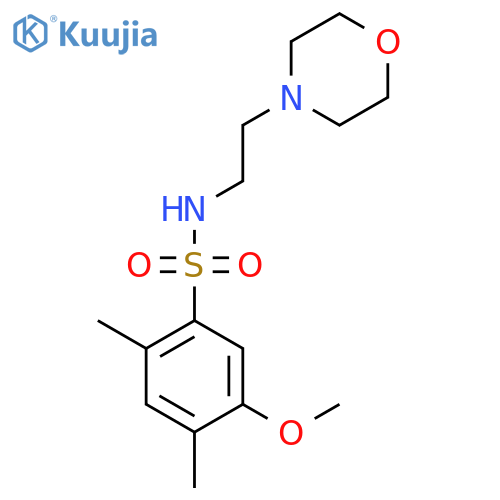Cas no 898654-45-0 (5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide)

898654-45-0 structure
商品名:5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide
5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide
- 898654-45-0
- AP-263/43371413
- Z1347691932
- 5-methoxy-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- VU0606840-1
- F3237-0158
- AKOS002296337
- 5-methoxy-2,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide
- 5-methoxy-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
-
- インチ: 1S/C15H24N2O4S/c1-12-10-13(2)15(11-14(12)20-3)22(18,19)16-4-5-17-6-8-21-9-7-17/h10-11,16H,4-9H2,1-3H3
- InChIKey: LJTPTUQUQXPRFT-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C(C)=CC=1C)OC)(NCCN1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 328.14567842g/mol
- どういたいしつりょう: 328.14567842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3237-0158-2μmol |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-5μmol |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-10μmol |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-2mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-3mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-30mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-15mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-20μmol |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-10mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3237-0158-40mg |
5-methoxy-2,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide |
898654-45-0 | 90%+ | 40mg |
$140.0 | 2023-07-28 |
5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
898654-45-0 (5-methoxy-2,4-dimethyl-N-2-(morpholin-4-yl)ethylbenzene-1-sulfonamide) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
